![molecular formula C13H13ClN2O2S B4183536 2-(3-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4183536.png)
2-(3-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Overview
Description
2-(3-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a synthetic compound that is used in scientific research. It is a member of the thiazole family of compounds and is commonly referred to as "compound A."
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is not fully understood. However, it is believed to act by binding to specific targets and modulating their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide are dependent on the specific target it is acting on. It has been shown to have a range of effects, including inhibition of enzyme activity and modulation of receptor signaling.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, its activity against multiple targets makes it a versatile tool for investigating various biological processes.
One limitation of using 2-(3-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide in lab experiments is that its mechanism of action is not fully understood, which can make interpreting results challenging.
Future Directions
There are a number of future directions for research involving 2-(3-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide. Some potential areas of investigation include:
1. Further elucidation of its mechanism of action
2. Investigation of its activity against additional targets
3. Development of derivatives with improved activity or selectivity
4. Investigation of its potential as a therapeutic agent for various diseases
In conclusion, 2-(3-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a synthetic compound that is used in scientific research as a tool to investigate various biological processes. Its mechanism of action is not fully understood, but it has been shown to have activity against a number of different targets. While it has advantages in terms of its synthetic accessibility and versatility, its mechanism of action can make interpreting results challenging. There are a number of future directions for research involving this compound, including further elucidation of its mechanism of action and investigation of its potential as a therapeutic agent.
Scientific Research Applications
2-(3-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is used in scientific research as a tool to investigate various biological processes. It has been shown to have activity against a number of different targets, including enzymes and receptors.
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-8-7-15-13(19-8)16-12(17)9(2)18-11-5-3-4-10(14)6-11/h3-7,9H,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJALLYIWCOQGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)OC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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